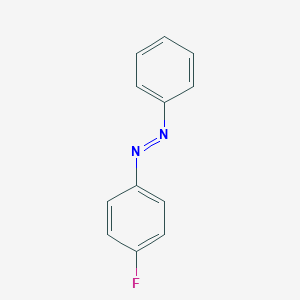

p-Fluoroazobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

P-Fluoroazobenzene is a useful research compound. Its molecular formula is C12H9FN2 and its molecular weight is 200.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16041. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photopharmacology

p-Fluoroazobenzene and its derivatives are increasingly utilized in photopharmacology, where light is used to control biological processes. The compound's ability to undergo reversible isomerization upon light exposure allows for precise modulation of biological activities.

- Visible-Light-Controlled Proteins : Recent studies have demonstrated the use of this compound to create light-responsive proteins. For instance, a tetra-ortho-fluoro-azobenzene was covalently attached to the pore-forming protein Fragaceatoxin C (FraC), enabling control over its cytolytic activity with low-energy visible light. This innovation holds potential for targeted cancer therapies, allowing for localized activation of cytotoxic proteins while minimizing damage to surrounding healthy tissues .

- Biological Modulation : Bioactive molecules containing this compound have been shown to modulate various biological functions, such as regulating circadian rhythms and controlling enzyme activities in vivo. This highlights the compound's versatility in manipulating biological systems through light activation .

Materials Science

This compound is also pivotal in developing new materials with tunable properties:

- Smart Materials : The compound's photoresponsive nature allows it to be incorporated into smart materials that can change their physical properties (e.g., viscosity) upon light exposure. For example, fluorinated azobenzenes can form supramolecular hydrogels that respond to red light, demonstrating potential applications in drug delivery systems and tissue engineering .

- Nanoparticle Assembly : The ability of this compound to facilitate the assembly of nanoparticles offers exciting possibilities for creating advanced materials with specific functionalities, including sensors and catalysts .

Case Study 1: Cancer Therapeutics

A study involving the use of this compound-modified FraC proteins showed that these proteins could be activated by green light to selectively lyse cancer cells while preserving normal cells. This was achieved by strategically modifying the protein structure with the azobenzene photoswitch, demonstrating a novel approach to cancer treatment through photodynamic therapy .

Case Study 2: Biocompatible Hydrogels

Research on supramolecular hydrogels incorporating this compound revealed that these materials could undergo significant changes in viscosity when exposed to red light. This property can be harnessed for applications requiring controlled drug release or dynamic material properties in biomedical contexts .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Photopharmacology | Light-controlled proteins | Enables targeted cancer therapies |

| Biological modulation (e.g., enzyme regulation) | Modulates circadian rhythms | |

| Materials Science | Smart materials (hydrogels) | Changes viscosity upon light exposure |

| Nanoparticle assembly | Facilitates advanced material creation |

Propriétés

Numéro CAS |

1545-83-1 |

|---|---|

Formule moléculaire |

C12H9FN2 |

Poids moléculaire |

200.21 g/mol |

Nom IUPAC |

(4-fluorophenyl)-phenyldiazene |

InChI |

InChI=1S/C12H9FN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H |

Clé InChI |

GZMHQJVQKFZDLR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

SMILES canonique |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.